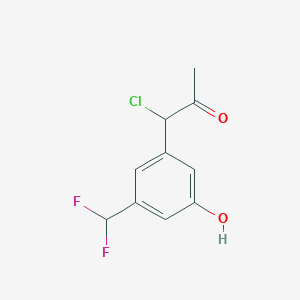
Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate is a complex organic compound featuring an imidazole ring fused with a pyrimidine moiety. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both imidazole and pyrimidine rings in its structure endows it with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the pyrimidine ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the pyrimidine ring, leading to partially or fully reduced derivatives.
Substitution: Both the imidazole and pyrimidine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings.
Aplicaciones Científicas De Investigación
Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The pyrimidine moiety can interact with nucleic acids, potentially affecting gene expression and cellular processes . These interactions are mediated through hydrogen bonding, van der Waals forces, and coordination bonds.
Comparación Con Compuestos Similares
Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.
Pyrimidine: A core structure in nucleic acids, with significant biological importance.
Thiazole: Another heterocyclic compound with diverse chemical and biological properties.
Uniqueness: Dimethyl (6-(1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate is unique due to the combination of imidazole and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications, setting it apart from simpler heterocycles .
Propiedades
Fórmula molecular |
C10H11N5S2 |
|---|---|
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
N-(6-imidazol-1-ylpyrimidin-4-yl)-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C10H11N5S2/c1-16-10(17-2)14-8-5-9(13-6-12-8)15-4-3-11-7-15/h3-7H,1-2H3 |
Clave InChI |
CRWYBGYWZOQCRK-UHFFFAOYSA-N |
SMILES canónico |
CSC(=NC1=CC(=NC=N1)N2C=CN=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


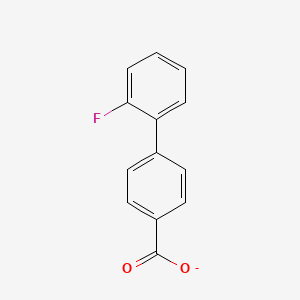

![(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B14041116.png)
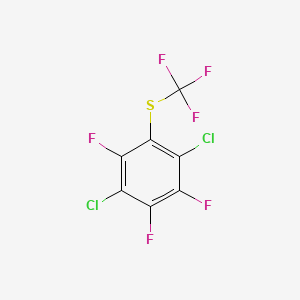



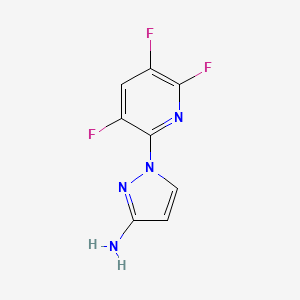
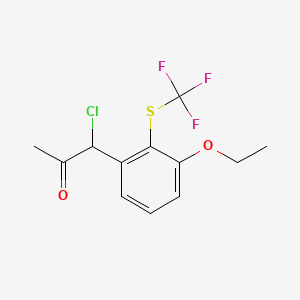

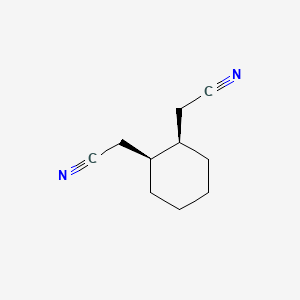

![1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-](/img/structure/B14041174.png)
